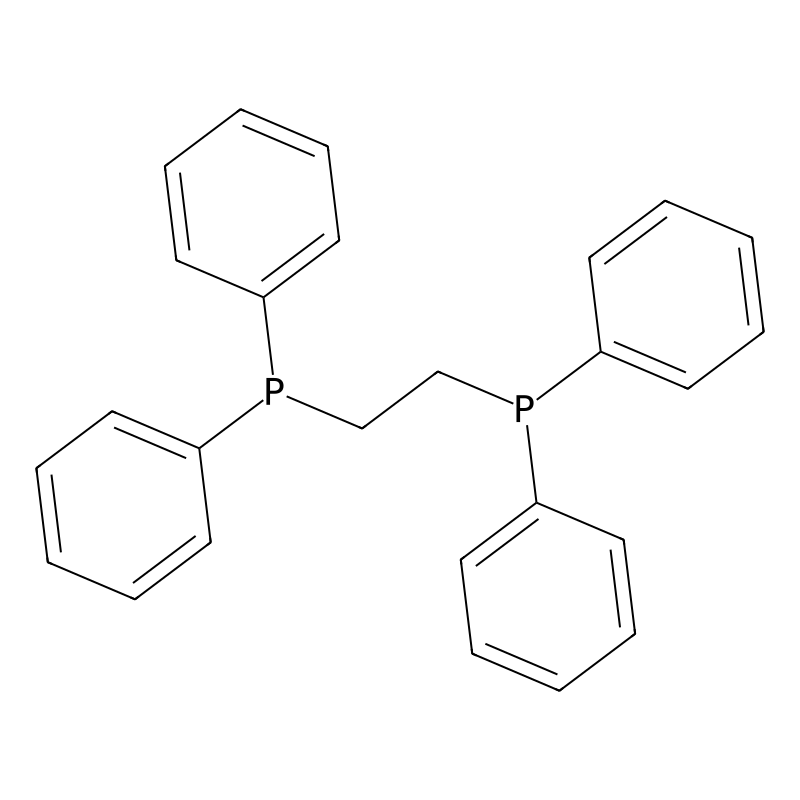

1,2-Bis(diphenylphosphino)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalysis

EBdph plays a crucial role in the development of homogeneous catalysts, which are single molecules that accelerate chemical reactions. Its ability to form strong and selective bonds with various metals makes it a valuable ligand for designing catalysts for various reactions, including:

- Hydroformylation: EBdph-based catalysts are used in the hydroformylation process, which converts alkenes into aldehydes with high efficiency and regioselectivity .

- Hydrogenation: EBdph-ligated catalysts are effective in hydrogenation reactions, which involve the addition of hydrogen atoms to unsaturated molecules. These catalysts find applications in the production of various fine chemicals and pharmaceuticals .

- Hydrosilylation: EBdph can be used to design catalysts for hydrosilylation reactions, which involve the addition of silicon-hydrogen bonds (Si-H) across double bonds. This reaction is crucial for the synthesis of various organosilicon compounds with diverse applications .

Material Science

EBdph finds applications in material science research due to its ability to influence the properties of various materials. For example, EBdph-based ligands can be used to:

- Synthesize new functional materials: EBdph can be employed in the synthesis of novel materials with desired properties, such as photoluminescence or electrical conductivity .

- Modify existing materials: EBdph-ligated metal complexes can be used to modify the surface properties of existing materials, such as improving their adhesion or corrosion resistance .

Medicinal Chemistry

The ability of EBdph to bind with various metals makes it a potential candidate for developing new therapeutic agents. Research is ongoing to explore the applications of EBdph-based metal complexes in:

- Cancer treatment: EBdph-ligated metal complexes are being investigated for their potential anti-tumor activity and ability to target specific cancer cells .

- Antimicrobial activity: EBdph-metal complexes are also being explored for their potential antimicrobial properties against various bacteria and fungi .

1,2-Bis(diphenylphosphino)ethane, commonly referred to as diphenylphosphinoethane, is an organophosphorus compound with the chemical formula (Ph₂PCH₂)₂, where Ph represents the phenyl group. This compound appears as a white solid and is soluble in organic solvents. It is recognized primarily for its role as a bidentate ligand in coordination chemistry, forming stable complexes with various transition metals. The unique structure of 1,2-bis(diphenylphosphino)ethane allows it to coordinate through its two phosphorus atoms to a metal center, creating five-membered chelate rings that enhance stability through the chelation effect .

- Reduction: The compound can be reduced by lithium to yield a disecondary phosphine:

. - Hydrolysis: Hydrolysis of the lithium complex produces bis(secondary phosphine):

. - Oxidation: Treatment with hydrogen peroxide results in phosphine oxides:

.

These reactions illustrate the versatility of 1,2-bis(diphenylphosphino)ethane in forming new compounds and its potential utility in synthetic chemistry.

The synthesis of 1,2-bis(diphenylphosphino)ethane typically involves the alkylation of sodium diphenylphosphide with 1,2-dichloroethane:

Recent advancements have introduced methods for synthesizing both symmetric and unsymmetric derivatives of this compound through radical difunctionalization of ethylene, demonstrating its adaptability in synthetic routes .

1,2-Bis(diphenylphosphino)ethane is extensively used in:

- Catalysis: It serves as a ligand in various catalytic processes involving transition metals, particularly in homogeneous catalysis for reactions like hydrogenation and cross-coupling .

- Coordination Chemistry: Its ability to form stable complexes with metals makes it valuable in the preparation of catalysts and reagents for organic synthesis .

- Materials Science: Some complexes formed with this ligand are utilized in materials science for developing advanced materials with specific properties .

Interaction studies involving 1,2-bis(diphenylphosphino)ethane often focus on its coordination behavior with transition metals. For instance, studies have shown that it forms stable complexes with molybdenum and platinum derivatives. These interactions can significantly influence the reactivity and selectivity of catalytic processes .

Several compounds exhibit similar structural characteristics or functions to 1,2-bis(diphenylphosphino)ethane. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bis(diphenylphosphino)methane | (Ph₂P)₂C | Contains a central carbon atom instead of ethylene. |

| Bis(triphenylphosphine)iminium | (Ph₃P)₂N⁺ | Features a nitrogen center; used in different catalytic systems. |

| Diphosphine ligands | Varied structures (e.g., Ph₂P(CH₂)nPPh₂) | Varying alkyl chain lengths alter metal coordination properties. |

The uniqueness of 1,2-bis(diphenylphosphino)ethane lies in its symmetrical structure and ability to form stable chelate rings with transition metals, which provides distinct entropic advantages over other ligands.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (30%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (40%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.